炔雌醇 3-乙酸酯

描述

Synthesis Analysis

The synthesis of Ethynyl Estradiol 3-Acetate and related compounds often involves complex chemical reactions. For example, Poirier et al. (1991) detailed the synthesis of 17α-alkynylamide derivatives of estradiol starting from ethynylestradiol. The main chemical step was the coupling reaction of the acetylide ion of ethynylestradiol with carbon dioxide, glutaric anhydride, or bromoalkyl ortho ester, showcasing a method to modify the ethynylestradiol molecule for various biological studies (Poirier, Labrie, Mérand, & Labrie, 1991).

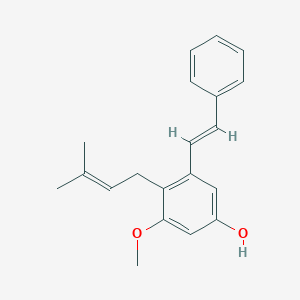

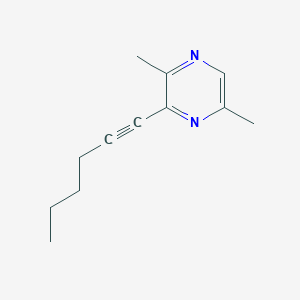

Molecular Structure Analysis

The molecular structure of Ethynyl Estradiol 3-Acetate and its derivatives plays a crucial role in their biological activity. The structural analysis often involves techniques such as X-ray crystallography to determine the stereochemical assignments. For instance, Abushanab et al. (1976) described the total synthesis of abeo-estradiol derivatives, including 17alpha-ethynyl abeo-estradiol 3-methyl ether, where stereochemical assignments were made through X-ray analysis (Abushanab, Lee, Meresak, & Duax, 1976).

Chemical Reactions and Properties

Ethynyl Estradiol 3-Acetate undergoes various chemical reactions that modify its properties and biological activity. For example, the irreversible binding of ethynylestradiol metabolites to proteins, as catalyzed by rat liver microsomes and mushroom tyrosinase, highlights the compound's reactivity and interaction with biological molecules (Bolt & Kappus, 1974).

Physical Properties Analysis

The physical properties of Ethynyl Estradiol 3-Acetate, such as solubility, melting point, and stability, are essential for its formulation and application in various contexts. These properties are often determined through empirical studies aimed at understanding how the compound behaves under different conditions.

Chemical Properties Analysis

The chemical properties of Ethynyl Estradiol 3-Acetate, including its reactivity, oxidation potential, and interaction with other molecules, are critical for its biological activity and potential applications. Studies like those conducted by Labaree et al. (2003), which synthesized derivatives of estradiol modified to act as "soft" estrogens, provide insight into how structural modifications can influence the compound's chemical behavior and biological activity (Labaree, Zhang, Harris, O'Connor, Reynolds, & Hochberg, 2003).

科学研究应用

避孕和降低血栓风险

炔雌醇与醋酸环丙孕酮在口服避孕药中联合使用,已被发现能有效抑制白细胞通过内皮细胞单层迁移,从而可能降低血栓风险 (Hofbauer et al., 1999).

治疗高雄激素血症和 PCOS

已被证明能有效减轻女性高雄激素血症的临床和生化体征,并使患有多囊卵巢综合征 (PCOS) 的女性的卵巢参数正常化 (Ragonesi et al., 1995).

皮肤科应用

已发现醋酸环丙孕酮和炔雌醇的组合能有效治疗女性的脂溢性皮炎、痤疮、多毛症和雄激素性脱发 (Montero et al., 1981).

检测雌激素活性

使用炔雌醇等化合物进行的 3 天子宫肥大试验已被用于检测环境化学物质中的雌激素活性,有助于识别潜在的生殖干扰物 (Laws et al., 2000).

行为和生理效应

已发现炔雌醇能减少雌性大鼠的摄食量并刺激其性行为,表现出比甲雌醇更强的作用 (Spiteri et al., 1980).

环境影响

17-炔雌醇 (EE2) 是一种广泛存在于环境中的污染物,即使在低浓度下,也能改变暴露生物的性别决定、延迟性成熟并减少第二性征 (Aris et al., 2014).

胆固醇水平

雌二醇和甲雌醇(与炔雌醇相关)对血清胆固醇水平表现出双相作用,甲雌醇在降低胆固醇方面的效力明显高于雌二醇 (Ferreri & Naito, 1978).

药代动力学研究

研究还探讨了炔雌醇的药代动力学,例如其从中心室的快速清除,表明蛋白质结合、组织结合、代谢和分布存在差异 (Goldzieher et al., 1988).

安全和危害

未来方向

Ethinyl Estradiol 3-Acetate is used to treat symptoms of low estrogen levels in women who have been through menopause . It is also used to add estrogen to the body when the ovaries have been taken out or do not work the right way . Future research may focus on further understanding the regulatory network of estrogen synthesis and exploring potential treatments for estrogen-related diseases .

属性

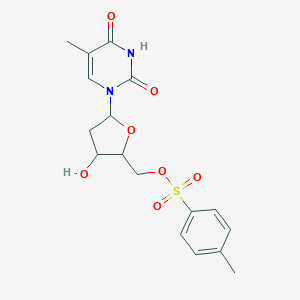

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHONTIANOSNSAH-AANPDWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628371 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethynyl Estradiol 3-Acetate | |

CAS RN |

5779-47-5 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)